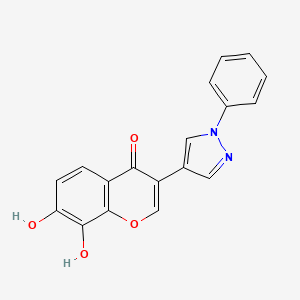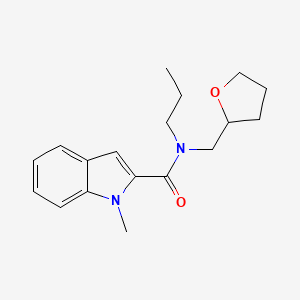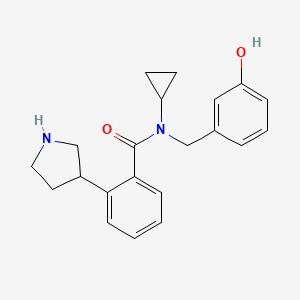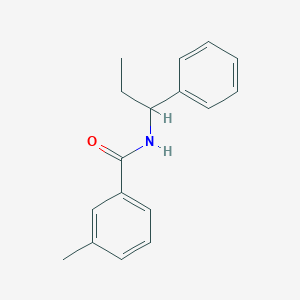
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as IDTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the dopamine and opioid pathways. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to bind to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to activate the opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, modulation of dopamine and opioid receptors, and anticancer properties. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method, its ability to modulate multiple signaling pathways, and its potential applications in various fields of research. However, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in any research involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including further studies of its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of various neurological disorders and cancer. Additionally, the development of new synthetic methods for 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives may lead to the discovery of new compounds with even greater potential for scientific research and medical applications.
Synthesemethoden
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through a series of chemical reactions, including the condensation of 3-iodoaniline with 2,3-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained through the demethylation of the methoxy groups using boron tribromide.
Wissenschaftliche Forschungsanwendungen
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In neuroscience, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate the activity of dopamine receptors, which are associated with various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGFMBKTSQSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)

![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)

